8-Deschloro-8-bromo-N-methyl Desloratadine
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Overview
Description
Synthesis Analysis
Desloratadine derivatives, including compounds similar to 8-Deschloro-8-bromo-N-methyl Desloratadine, have been synthesized through various methods. For example, Liu et al. (2010) describe the stereoselective synthesis of Desloratadine derivatives, showcasing the chemical flexibility and potential for modifications to the original molecule (Liu et al., 2010).
Molecular Structure Analysis
The molecular structure of Desloratadine and its derivatives is crucial in determining their reactivity and interaction with biological targets. The addition of a bromine atom in place of a chlorine atom (as in 8-Deschloro-8-bromo-N-methyl Desloratadine) could significantly affect the molecule's electronic properties and, by extension, its pharmacological profile.
Chemical Reactions and Properties
Chemical reactions involving Desloratadine derivatives, including halogenation and interaction with other functional groups, have been explored to understand their chemical behavior and potential as intermediates in synthesis. The work by Tavale et al. (1970) on purine nucleosides demonstrates the impact of bromine substitution on molecular conformation and potential implications for reactivity (Tavale et al., 1970).
Physical Properties Analysis
The physical properties of Desloratadine and its derivatives, including solubility, melting point, and crystalline structure, are key factors in their formulation and application. Anthes et al. (2002) provide insights into the biochemical characterization of Desloratadine, which could be relevant for understanding similar derivatives (Anthes et al., 2002).
Chemical Properties Analysis
Understanding the chemical properties of Desloratadine derivatives, such as 8-Deschloro-8-bromo-N-methyl Desloratadine, involves examining their reactivity, stability, and interaction with biological molecules. Studies on the synthesis, characterization, and stability of Desloratadine multicomponent crystal formation by Ainurofiq et al. (2018) shed light on the compound's behavior under various conditions and its potential for improved pharmaceutical formulations (Ainurofiq et al., 2018).
properties
IUPAC Name |
13-bromo-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSNJESAJZNSSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Br)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565001 |
Source
|
Record name | 8-Bromo-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Deschloro-8-bromo-N-methyl Desloratadine | |
CAS RN |
130642-57-8 |
Source
|
Record name | 8-Bromo-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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